molecular formula C27H24N2O4 B2982256 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid CAS No. 2138331-71-0

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid

Cat. No. B2982256
CAS RN: 2138331-71-0
M. Wt: 440.499
InChI Key: WGFQSCPPFVDWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an alanine derivative . It is a complex organic molecule that contains several functional groups, including an indole ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) group.


Molecular Structure Analysis

The molecular structure of this compound includes several key features. The Fmoc group provides protection for the amino group during peptide synthesis. The indole ring and carboxylic acid group are key structural components of the amino acid tryptophan .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . Other properties such as solubility and stability would need to be determined experimentally.

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotube Dispersion Research has explored the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants to disperse carbon nanotubes (CNTs). These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing the potential of fluorenyl-9-methoxycarbonyl derivatives in nanotechnology and material science applications (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues This compound has been utilized in the synthesis of oligomers, leveraging N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. This application is significant in the development of novel bioactive molecules and in understanding biological mechanisms (Gregar & Gervay-Hague, 2004).

Reversible Protecting Group for Peptide Synthesis The compound has been utilized as a reversible protecting group in peptide synthesis, especially in the synthesis of 'difficult sequences'. This showcases its role in improving peptide synthesis methodologies, particularly in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

Fluorescent Labeling Reagent for Biomedical Analysis A novel fluorophore, derived from a similar fluorenyl-9-methoxycarbonyl compound, demonstrates strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. This application underscores the compound's potential in enhancing fluorescence-based detection and imaging techniques (Hirano et al., 2004).

Conformationally Constrained Tryptophan Derivatives The fluorenyl-9-methoxycarbonyl motif has been applied in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. This application is crucial for understanding peptide structure and dynamics, contributing to the development of therapeutics and biomaterials (Horwell et al., 1994).

Future Directions

The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other chemical reactions. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, safety profile, and potential biological activities .

properties

IUPAC Name

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c30-26(31)19-10-11-25-18(16-19)12-15-29(25)14-5-13-28-27(32)33-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-12,15-16,24H,5,13-14,17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFQSCPPFVDWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=CC5=C4C=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.